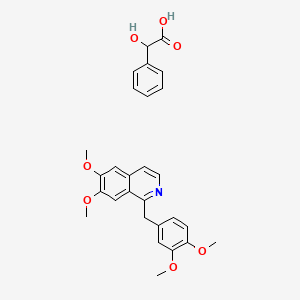
Papaverine phenylglycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Papaverine phenylglycolate is a derivative of papaverine, an opium alkaloid known for its antispasmodic properties. Papaverine itself is used primarily to treat visceral spasms and vasospasms, and it has applications in various medical treatments. This compound, like its parent compound, is of interest due to its potential pharmacological effects and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of papaverine phenylglycolate typically involves the esterification of papaverine with phenylglycolic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where papaverine and phenylglycolic acid are combined in the presence of an acid catalyst. The reaction conditions are carefully controlled to optimize yield and purity. After the reaction is complete, the product is isolated and purified using industrial-scale chromatography or crystallization methods.
Chemical Reactions Analysis
Types of Reactions
Papaverine phenylglycolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and acid.
Substitution: The phenylglycolate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols and acids. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Papaverine phenylglycolate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Researchers investigate its effects on cellular processes and its potential as a pharmacological agent.
Medicine: The compound is studied for its potential therapeutic effects, particularly in treating spasms and vasospasms.
Industry: It is used in the development of new drugs and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of papaverine phenylglycolate is similar to that of papaverine. It acts as a smooth muscle relaxant by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscles, particularly in the gastrointestinal tract and blood vessels. The compound may also interact with calcium channels, further contributing to its muscle relaxant effects.
Comparison with Similar Compounds
Papaverine phenylglycolate can be compared to other similar compounds, such as:
Papaverine: The parent compound, known for its antispasmodic properties.
Laudanosine: Another alkaloid with muscle relaxant effects, but with a different mechanism of action.
Noscapine: An opium alkaloid with antitussive properties, structurally related but pharmacologically distinct.
This compound is unique due to its specific ester linkage, which may confer different pharmacokinetic properties and therapeutic potential compared to its parent compound and other related alkaloids.
Properties
CAS No. |
6591-59-9 |
|---|---|
Molecular Formula |
C28H29NO7 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C20H21NO4.C8H8O3/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;9-7(8(10)11)6-4-2-1-3-5-6/h5-8,10-12H,9H2,1-4H3;1-5,7,9H,(H,10,11) |
InChI Key |
HEYSYJLNRMFKLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B14737683.png)
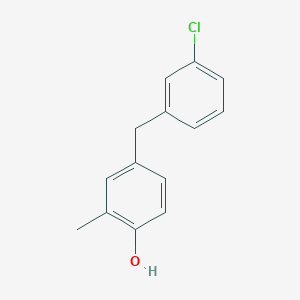
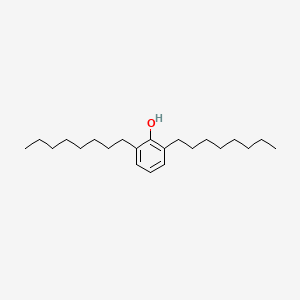
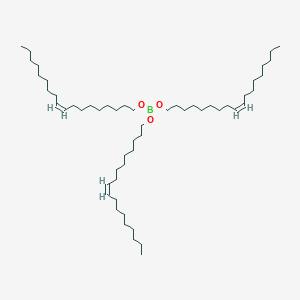


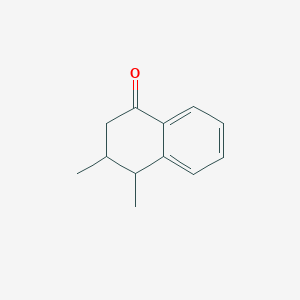
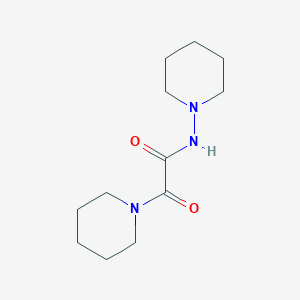
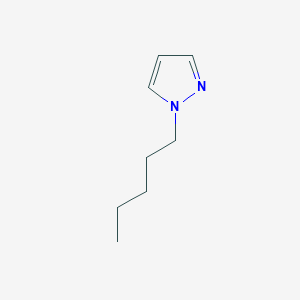
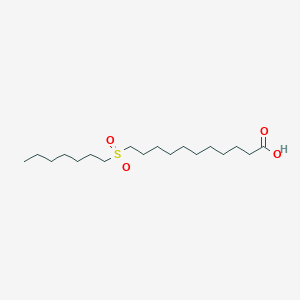

![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)


